molecular formula C39H48N8O12S B14147392 Butanamide, N-(((1-carboxy-2-(3-hydroxyphenyl)ethyl)amino)carbonyl)methionyl-N-((5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene)methyl)-N3-methyl-N3-((1,2,3,4-tetrahydro-8-hydroxy-3-isoquinolinyl)carbonyl)-D-2,3-diamino- CAS No. 126049-02-3

Butanamide, N-(((1-carboxy-2-(3-hydroxyphenyl)ethyl)amino)carbonyl)methionyl-N-((5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene)methyl)-N3-methyl-N3-((1,2,3,4-tetrahydro-8-hydroxy-3-isoquinolinyl)carbonyl)-D-2,3-diamino-

Cat. No.: B14147392
CAS No.: 126049-02-3
M. Wt: 852.9 g/mol
InChI Key: ZZUYKUQLXZOTKJ-HZDUZTPTSA-N
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Description

Butanamide, N-(((1-carboxy-2-(3-hydroxyphenyl)ethyl)amino)carbonyl)methionyl-N-((5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene)methyl)-N3-methyl-N3-((1,2,3,4-tetrahydro-8-hydroxy-3-isoquinolinyl)carbonyl)-D-2,3-diamino- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, carboxylic acids, and hydroxyl groups, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Amide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds between carboxylic acids and amines.

    Hydroxyl Group Introduction: Through oxidation reactions using reagents like PCC or Swern oxidation.

    Pyrimidine Ring Formation: Via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: Amide groups can be reduced to amines using reagents like LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Swern oxidation.

    Reduction: LiAlH4, NaBH4.

    Substitution: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amides would yield amines.

Scientific Research Applications

This compound could have a wide range of applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanamide derivatives: Compounds with similar amide structures.

    Pyrimidine derivatives: Compounds containing pyrimidine rings.

    Isoquinoline derivatives: Compounds with isoquinoline structures.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer unique chemical reactivity and biological activity compared to simpler analogs.

Properties

CAS No.

126049-02-3

Molecular Formula

C39H48N8O12S

Molecular Weight

852.9 g/mol

IUPAC Name

2-[[(2S)-1-[[2-amino-3-[(8-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H48N8O12S/c1-20(45(2)33(52)27-16-22-7-5-9-29(49)25(22)18-41-27)32(40)35(54)47(19-24-17-30(50)36(59-24)46-12-10-31(51)44-39(46)58)34(53)26(11-13-60-3)42-38(57)43-28(37(55)56)15-21-6-4-8-23(48)14-21/h4-10,12,14,19-20,26-28,30,32,36,41,48-50H,11,13,15-18,40H2,1-3H3,(H,55,56)(H2,42,43,57)(H,44,51,58)/b24-19+/t20?,26-,27?,28?,30?,32?,36?/m0/s1

InChI Key

ZZUYKUQLXZOTKJ-HZDUZTPTSA-N

Isomeric SMILES

CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)[C@H](CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C4CC5=C(CN4)C(=CC=C5)O

Canonical SMILES

CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C4CC5=C(CN4)C(=CC=C5)O

Origin of Product

United States

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